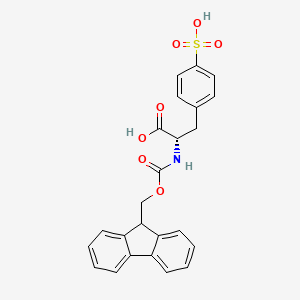

(S)-Fmoc-phenylalanine-4-sulfonic acid

Description

Contextualization of Fluorinated Amino Acid Derivatives in Synthetic Chemistry

While (S)-Fmoc-phenylalanine-4-sulfonic acid is a sulfonated, not fluorinated, derivative, the study of fluorinated amino acids provides a relevant context for understanding the impact of modifying natural amino acids. The introduction of fluorine atoms into amino acids has attracted considerable attention from bioorganic and medicinal chemists. researchgate.net This is because fluorination can significantly alter the physicochemical and biological properties of the parent molecule. bohrium.com The incorporation of fluorine can modulate acidity, basicity, hydrophobicity, and bioavailability. researchgate.net Fluorinated amino acids are of great interest to medicinal chemists as building blocks in syntheses due to their typically enhanced bioactivities compared to their non-fluorinated counterparts. researchgate.net The principles of using modified amino acids to enhance molecular properties are directly applicable to understanding the utility of sulfonated derivatives like this compound.

Significance of Sulfonated Aromatic Amino Acids as Building Blocks

The presence of a sulfonic acid group on an aromatic amino acid, such as in this compound, introduces several beneficial characteristics for synthetic applications. The sulfonic acid group enhances water solubility and facilitates electrostatic interactions. This increased solubility is particularly advantageous in biomedical applications and peptide synthesis. lookchem.com Sulfonated amino acids are valuable building blocks in the design of peptidomimetics and conjugates with various molecules of practical significance. researchgate.net The sulfonate group can act as a bioisostere of a phosphate (B84403) or carboxylate group, potentially mimicking the interactions of naturally occurring post-translationally modified proteins. The synthesis of peptides containing O-sulfated hydroxy amino acids has been a challenging task for chemists due to the acid lability of the O-sulfate linkage. researchgate.net However, building blocks like this compound, with a stable carbon-sulfur bond, offer a robust alternative for introducing sulfonate groups into peptides.

Historical Development and Evolution of Fmoc-Protecting Group Chemistry in the context of Modified Amino Acids

The development of protecting groups has been crucial for advancing organic chemistry, particularly in the synthesis of complex molecules like peptides. ontosight.ai The challenge in peptide synthesis lies in the need to activate the carboxyl group of one amino acid while protecting its Nα-amino group to prevent unwanted reactions. lgcstandards.com The field evolved significantly with the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s. lgcstandards.comresearchgate.net

A major breakthrough in this area was the development of the fluorenylmethoxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard in the late 1970s. lgcstandards.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically using piperidine (B6355638). lgcstandards.comontosight.ai This is in contrast to the older tert-butyloxycarbonyl (Boc) protecting group, which requires acidic conditions for removal. altabioscience.com The orthogonality of the Fmoc group allows for the use of acid-labile side-chain protecting groups, which can be removed simultaneously with cleavage of the peptide from the resin. altabioscience.compeptide.com This milder approach has made Fmoc chemistry particularly suitable for the synthesis of peptides containing modified or sensitive amino acids. nih.govresearchgate.net The Fmoc group itself is stable to the acidic conditions used to cleave the final peptide from the solid support. publish.csiro.au

The general process for synthesizing a peptide using Fmoc chemistry involves the following steps:

The C-terminal amino acid is anchored to an insoluble resin support.

The Fmoc group on the resin-bound amino acid is removed with a mild base like piperidine.

The next Fmoc-protected amino acid is activated and coupled to the free amino group of the resin-bound amino acid.

These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). lgcstandards.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a specialized building block in peptide and supramolecular chemistry. The key research trajectories include:

Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis. Its Fmoc group allows for standard SPPS protocols, while the sulfonic acid side chain introduces unique properties into the resulting peptides, such as increased solubility and the potential for specific electrostatic interactions.

Bioconjugation : this compound can be used to introduce sulfonic acid groups into peptides and proteins. This modification can enhance their stability and solubility, which is crucial for the development of peptide-based therapeutics and diagnostics.

Drug Development : It serves as a building block in the synthesis of peptide-based drugs. The introduction of the sulfonate group can influence the pharmacokinetic and pharmacodynamic properties of the parent peptide.

Biological Studies : Peptides incorporating this modified amino acid are used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. The negatively charged sulfonate group can be used to probe the role of charged residues in these biological processes.

| Research Area | Application of this compound |

| Peptide Synthesis | Building block for solid-phase synthesis. |

| Bioconjugation | Introduction of sulfonic acid groups to enhance solubility and stability. |

| Drug Development | Synthesis of peptide-based drugs with modified properties. |

| Biological Studies | Probing electrostatic interactions in biological systems. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAQABOTKLHIEO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of S Fmoc Phenylalanine 4 Sulfonic Acid

Fundamental Synthetic Pathways to (S)-Fmoc-Phenylalanine-4-Sulfonic Acid

The creation of this compound hinges on a strategic two-phase synthetic approach. The initial phase focuses on safeguarding the chemically reactive α-amino group of the parent amino acid, L-phenylalanine. This is followed by the targeted introduction of a sulfonic acid group onto the phenyl ring, a transformation that must be directed to a specific position to yield the desired product.

Amino Group Protection Strategies

To prevent the α-amino group of L-phenylalanine from participating in undesired side reactions during the subsequent sulfonation step, it is first protected with the Fmoc group. This base-labile protecting group is ideal for its stability under various reaction conditions and its straightforward removal. nih.gov

The most common method for the N-protection of L-phenylalanine involves its reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out in a biphasic system of an organic solvent, such as dioxane or dichloromethane (B109758) (DCM), and an aqueous basic solution. The base, commonly sodium carbonate or sodium bicarbonate, serves to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc reagent. This nucleophilic attack results in the formation of a stable carbamate (B1207046) linkage. mdpi.com

A standard laboratory procedure involves dissolving L-phenylalanine in an aqueous solution of sodium carbonate. To this, a solution of Fmoc-Cl in an organic solvent is added dropwise at a controlled temperature, often starting at 0°C and gradually warming to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, Fmoc-L-phenylalanine, is isolated by acidification of the reaction mixture, which causes it to precipitate out of the solution. The precipitate is then filtered, washed, and dried.

The efficiency and purity of the Fmoc-protection reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent system, reaction temperature, and the stoichiometry of the reagents. For instance, the use of a milder base like sodium bicarbonate can sometimes be preferred over stronger bases to minimize potential side reactions. The solvent system also plays a crucial role; a 1:1 mixture of dioxane and water is a common choice that facilitates the interaction between the water-soluble amino acid and the organic-soluble Fmoc-Cl. mdpi.com

Temperature control is critical to suppress side reactions and ensure high yields. Running the reaction at low temperatures (e.g., 0 °C) initially and then allowing it to warm to room temperature is a common strategy. The molar ratio of the Fmoc reagent to the amino acid is also a key factor, with a slight excess of the Fmoc reagent often used to ensure complete conversion of the amino acid.

| Parameter | Condition | Effect on Yield and Purity |

| Base | Sodium Carbonate | Effective, but can lead to side reactions if not controlled. |

| Sodium Bicarbonate | Milder alternative, can improve purity. | |

| Triethylamine | Used in anhydrous conditions, requires careful control. | |

| Solvent | Dioxane/Water (1:1) | Good for dissolving both reactants. |

| Dichloromethane/Water | Alternative biphasic system. | |

| Temperature | 0°C to Room Temp | Minimizes side reactions and maximizes yield. |

| Fmoc-Cl eq. | 1.0 - 1.2 | A slight excess ensures complete reaction. |

Several side reactions can occur during the Fmoc protection of phenylalanine. One of the most common is the formation of the dipeptide, Fmoc-Phe-Phe-OH, which can occur if the activated Fmoc-amino acid reacts with another molecule of unprotected phenylalanine. This is more prevalent when using Fmoc-Cl.

To mitigate this and other side reactions, one effective strategy is the in-situ silylation of the amino acid with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prior to the addition of the Fmoc reagent. The silylation of the carboxylic acid group prevents its activation and subsequent side reactions. This approach can lead to higher yields and purity of the desired Fmoc-amino acid. Another potential side reaction is the Lossen-type rearrangement, which can be minimized by careful control of the reaction conditions and the choice of activating reagent. researchgate.net

Regioselective Sulfonation of the Phenyl Ring

The second crucial step in the synthesis is the introduction of a sulfonic acid group onto the phenyl ring of Fmoc-L-phenylalanine. For the desired product, this sulfonation must be regioselective, targeting the para-position (position 4) of the phenyl ring.

The sulfonation of the Fmoc-protected phenylalanine is achieved through an electrophilic aromatic substitution reaction. The choice of the sulfonating agent is critical for controlling the regioselectivity and avoiding over-sulfonation or other side reactions.

A commonly used and effective sulfonating agent for this purpose is the sulfur trioxide-pyridine complex (SO₃·Py). This reagent is milder and more selective than fuming sulfuric acid, which can lead to charring and the formation of multiple sulfonated byproducts. The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM) or pyridine (B92270) at a controlled low temperature, ranging from -10°C to 0°C.

The general protocol involves dissolving Fmoc-L-phenylalanine in the chosen solvent and then adding the SO₃·Py complex portion-wise while maintaining the low temperature. The reaction is stirred for several hours under an inert atmosphere, such as nitrogen, to prevent the ingress of moisture. The progress of the reaction can be monitored by techniques like HPLC. After the reaction is complete, the mixture is carefully quenched with ice-water. The product, this compound, is then isolated by extraction and subsequent acidification, which causes the sulfonic acid to precipitate.

Another sulfonating agent that can be employed, particularly in industrial settings, is chlorosulfonic acid (ClSO₃H). While more reactive, its use requires stringent temperature control to manage its reactivity and achieve the desired regioselectivity.

| Sulfonating Agent | Solvent | Temperature | Key Advantages/Disadvantages |

| Sulfur trioxide-pyridine complex (SO₃·Py) | Dichloromethane (DCM) or Pyridine | -10°C to 0°C | Mild and selective, minimizes side reactions. |

| Chlorosulfonic acid (ClSO₃H) | Dichloromethane (DCM) | Strict temperature control required | More reactive, suitable for larger scale synthesis. |

Evaluation of Sulfonating Reagents (e.g., SO₃·Pyridine, SO₃·DMF Complex)

The direct sulfonation of the N-Fmoc protected phenylalanine presents a significant challenge: the electrophilic aromatic substitution must be selective for the para-position of the phenyl ring while being compatible with the acid-sensitive Fmoc protecting group. The choice of the sulfonating agent is therefore critical. Reagents like fuming sulfuric acid (oleum) are generally too harsh and can lead to side reactions or degradation of the starting material. numberanalytics.commasterorganicchemistry.com Consequently, milder sulfonating agents, typically complexes of sulfur trioxide (SO₃), are preferred.

The most commonly employed reagents for such transformations are the sulfur trioxide pyridine complex (SO₃·Pyridine) and the sulfur trioxide dimethylformamide complex (SO₃·DMF). wikipedia.orgrsc.org

SO₃·Pyridine Complex : This is a stable, solid reagent that is relatively easy to handle. wikipedia.org It is known to be effective for the sulfonation of various aromatic compounds. researchgate.net In the context of amino acid modification, it has been used for the sulfation of tyrosine residues. researchgate.net However, its reactivity can sometimes be insufficient for less activated aromatic rings, and the pyridine released during the reaction can complicate work-up procedures.

SO₃·DMF Complex : This complex is often found to be a more suitable and efficient reagent for the sulfation of sensitive substrates like amino acid derivatives. rsc.orgresearchgate.net Studies comparing the two have shown that the SO₃·DMF complex can lead to higher yields and easier purification. rsc.org For the O-sulfation of hydroxy amino acids, SO₃·DMF in DMF has been identified as the optimal condition. researchgate.net These complexes are generally preferred due to their reduced harshness compared to concentrated sulfuric acid, which is unsuitable for substrates with delicate functional groups. researchgate.net

The selection between these reagents often depends on the specific substrate and the desired reaction kinetics. The evaluation involves small-scale trials to determine which reagent provides the best balance of reactivity, selectivity, and yield.

Control of Para-Substitution Selectivity

Achieving high regioselectivity for the para-position is a cornerstone of the synthesis of this compound. The substituent already on the benzene (B151609) ring dictates the position of the incoming electrophile. In (S)-Fmoc-phenylalanine, the side chain is an alkyl group, which is known to be an ortho-, para-director in electrophilic aromatic substitution. chemistrysteps.comlibretexts.orgyoutube.com

The directing effect arises from the stabilization of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org For an alkyl-substituted benzene, resonance structures can be drawn that place the positive charge on the carbon atom bearing the alkyl group. This allows for stabilization through an inductive effect. The transition states leading to the ortho and para products are lower in energy than the one leading to the meta product. libretexts.orgyoutube.com

While the alkyl side chain directs to both ortho and para positions, the para product is generally favored due to steric hindrance. The bulky Fmoc-protected amino acid backbone sterically impedes the approach of the sulfonating agent to the ortho positions, which are adjacent to the point of attachment of the side chain. chemistrysteps.com This steric effect significantly enhances the preference for substitution at the more accessible para-position. Theoretical models based on charge distribution on the aromatic ring can also predict the regioselectivity of such electrophilic attacks. nih.gov

Reaction Condition Optimization (Solvents, Temperature, Time)

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic variation of solvents, temperature, and reaction time. nih.govresearchgate.net

Solvents : Anhydrous polar aprotic solvents are typically used to dissolve the protected amino acid and the sulfonating complex. Dimethylformamide (DMF) and dichloromethane (DCM) are common choices for the initial Fmoc protection step. For the sulfonation itself, DMF is often the solvent of choice, especially when using the SO₃·DMF complex. rsc.orgresearchgate.net The solvent must be inert to the highly reactive sulfonating agent.

Temperature : Electrophilic aromatic sulfonation reactions can be sensitive to temperature. numberanalytics.com The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature or slightly higher to drive the reaction to completion. researchgate.net A temperature of 70-80 °C has been noted in some sulfonation reactions using SO₃ complexes. researchgate.net Careful temperature control is necessary to prevent the formation of by-products and degradation. researchgate.net

Time : The reaction time is monitored to ensure the reaction proceeds to completion without allowing for the formation of significant side products. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to track the consumption of the starting material and the formation of the product. researchgate.net Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the substrate and the specific conditions employed. researchgate.net

An example of reaction condition optimization is presented in the table below, based on general principles of organic synthesis.

Table 1: Illustrative Optimization of Sulfonation Conditions

| Entry | Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SO₃·Pyridine | DCM | 0 to 25 | 12 | 45 |

| 2 | SO₃·Pyridine | DMF | 0 to 25 | 12 | 55 |

| 3 | SO₃·DMF | DMF | 0 to 25 | 8 | 70 |

| 4 | SO₃·DMF | DMF | 25 | 6 | 68 |

Overall Synthetic Yield and Efficiency Considerations

Yields for the sulfonation of amino acid derivatives can be variable. While some procedures report yields for related reactions in the 32-55% range, optimization can significantly improve this. nih.gov High-yielding procedures are a key goal of process development. nih.gov The efficiency is also impacted by the purification process. The introduction of the highly polar sulfonic acid group changes the solubility of the molecule, which can aid in its separation from non-polar by-products. sigmaaldrich.com However, purification of the final product to the required purity (e.g., ≥95% by HPLC) is a crucial step that can affect the isolated yield. sigmaaldrich.com

Advanced Synthetic Route Development and Process Optimization

Beyond the direct sulfonation of Fmoc-phenylalanine, advanced synthetic strategies aim to improve stereochemical control, efficiency, and scalability.

Stereodivergent and Enantiodivergent Synthetic Approaches

The synthesis of this compound requires the retention of the (S)-stereochemistry at the alpha-carbon. While the described route starts with (S)-phenylalanine, advanced methods could potentially construct the molecule from achiral precursors, which requires the introduction of stereochemistry.

Enantioselective Synthesis : These methods create a specific enantiomer. For amino acids, this can be achieved through asymmetric hydrogenation of a prochiral precursor or through biotransformations using transaminase enzymes. nih.govlibretexts.org For example, a Z-enamido acid precursor could be enantioselectively hydrogenated to produce the desired (S)-enantiomer. libretexts.org

Stereodivergent Synthesis : This refers to methods where, from a common starting material, any or all possible stereoisomers can be selectively produced. While there is limited specific literature on stereodivergent routes to this compound, general methods for the C-H functionalization of phenylalanine residues in peptides are being developed. ntu.ac.uknih.govntu.ac.uk These advanced palladium-catalyzed reactions, while not for sulfonation, demonstrate the potential for complex, late-stage modifications of the phenylalanine ring, which could be adapted for stereocontrolled syntheses in the future.

For this specific compound, starting from the readily available and optically pure (S)-phenylalanine is the most direct and common approach, ensuring the correct stereochemistry is maintained throughout the synthetic sequence.

Large-Scale Synthesis Considerations for Compound Production

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges.

Reagent Selection and Cost : On a large scale, the cost and safety of reagents are paramount. While SO₃·DMF may be more efficient, its cost-effectiveness compared to SO₃·Pyridine or other sulfonating agents must be evaluated. rsc.orgresearchgate.net

Process Safety and Control : The handling of sulfur trioxide complexes, even when stabilized, requires strict safety protocols to manage their reactivity and potential hazards. researchgate.net Temperature control is even more critical in large reactors to manage the exothermicity of the reaction and prevent runaway reactions. researchgate.net

Work-up and Purification : The isolation and purification of the final product must be efficient and scalable. This might involve crystallization, which can be more cost-effective than chromatography for large quantities. The amphoteric nature of the amino acid derivative might also be exploited for purification. libretexts.org Developing a robust crystallization procedure that delivers the product with high purity and yield is a key aspect of process optimization.

Waste Management : Large-scale synthesis generates significant waste streams. Green chemistry principles encourage the minimization of waste, for instance, by using catalytic methods or recycling solvents where possible. nih.gov

The development of a large-scale process for this compound would focus on creating a robust, safe, and cost-effective route that consistently produces the material to the required specifications. nih.gov

Batch Process Design and Reactor Systems

The industrial production of this compound and similar fine chemicals predominantly utilizes batch reactors. stolichem.com These systems are favored for their versatility in handling multiple reaction steps and varying production volumes. labmanager.com

A typical batch process for a protected amino acid derivative occurs in a closed, stirred-tank reactor (CSTR), which allows for precise control over reaction parameters like temperature, pressure, and mixing. irost.irweebly.com The reactor is charged with raw materials and solvents at the start of the reaction, and the product is discharged at the end of the process. nih.gov For the synthesis of this compound, the process would involve initial protection of the starting material, L-phenylalanine, with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the sulfonation reaction.

Reactor systems for this type of synthesis are typically glass-lined or stainless steel vessels to withstand the corrosive nature of reagents like sulfuric acid. Key design elements include:

Agitation System: An overhead stirrer with appropriately designed impellers ensures homogeneity of the reaction mixture, which is crucial for consistent reaction rates and heat distribution, especially when dealing with slurries or multi-phase systems. researchgate.netnih.gov

Heating/Cooling Jacket: A jacket surrounds the reactor to provide precise temperature control, which is critical for preventing side reactions and racemization. labmanager.com

Process Analytical Technology (PAT): Ports for in-line monitoring probes (e.g., for pH, temperature, or spectroscopic analysis) are often incorporated to allow for real-time process control and to ensure the reaction proceeds as expected. nih.gov

Material Charging/Discharging Ports: The reactor is equipped with ports for the controlled addition of reactants and solvents and for the removal of the final product mixture. irost.ir

The choice of a batch reactor over a continuous flow system for such specialty chemicals is driven by the need for flexibility and the typically smaller production volumes compared to commodity chemicals. stolichem.comlabmanager.com

Chemical Reaction Analysis and Mechanistic Insights

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its chemical behavior is dominated by the reactivity of its three key functional components: the base-labile Fmoc protecting group, the carboxyl group that participates in peptide bonding, and the sulfonic acid moiety on the phenyl ring.

Deprotection Chemistry of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino function, designed to be removed under mild basic conditions. genscript.com This allows for the selective deprotection of the N-terminus during peptide synthesis without affecting acid-labile side-chain protecting groups. chempep.com

The deprotection mechanism proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) reaction:

Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. nih.gov

β-Elimination: This abstraction leads to the formation of a conjugate base, which is unstable and rapidly undergoes β-elimination. This step cleaves the C-O bond, releasing the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). nih.govresearchgate.net

DBF Scavenging: The liberated dibenzofulvene is a reactive electrophile that could otherwise react with the newly deprotected amine. To prevent this, the deprotecting base (e.g., piperidine) is used in excess to act as a scavenger, trapping the DBF to form a stable adduct. chempep.comspringernature.com

The reaction is typically carried out using a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which facilitate the reaction. genscript.comnih.gov While piperidine is the standard, other bases like piperazine (B1678402) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used. nih.gov

Coupling Reactions and Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between the activated carboxyl group of one amino acid and the free amino group of another. wikipedia.org In SPPS, the carboxyl group of the incoming this compound must be activated to facilitate the nucleophilic attack by the N-terminal amine of the peptide chain growing on the solid support. uniurb.it

Activation is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt. Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can cause racemization. This is often suppressed by adding nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. peptide.combachem.com

Phosphonium (B103445) Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. bachem.com

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are very popular due to their high reactivity and fast coupling times. peptide.com

For the incorporation of this compound (as its sodium salt, Fmoc-Phe(SO3Na)-OH), base-mediated coupling methods using reagents such as PyBOP® or HBTU are recommended. These reactions require the presence of a non-nucleophilic tertiary base, like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the protonated amine on the resin and to facilitate the reaction. bachem.com The presence of the strongly electron-withdrawing sulfonic acid group does not typically interfere with the coupling reaction itself but enhances the solubility of the resulting peptide.

Substitution Reactions involving the Sulfonic Acid Moiety

The sulfonic acid (-SO₃H) group attached to the phenyl ring is a strong electron-withdrawing group and is highly deactivating towards electrophilic aromatic substitution (EAS). wikipedia.orgnumberanalytics.com Should an EAS reaction occur, the sulfonic acid group would direct incoming electrophiles to the meta position relative to itself. numberanalytics.com

However, the most significant reaction involving the sulfonic acid group on an aromatic ring is its reversibility. wikipedia.org

Desulfonation: The sulfonation reaction is reversible under conditions of hot, dilute aqueous acid. wikipedia.orgyoutube.com This means that while the sulfonic acid group is stable under the basic conditions of Fmoc deprotection and the generally neutral conditions of coupling, it could potentially be cleaved during the final acidolytic cleavage of the peptide from the resin if harsh acidic conditions (e.g., strong acid at high temperature) are used.

Electrophilic Aromatic Substitution: While not a primary application of this building block, the aromatic ring could theoretically undergo further substitution reactions like nitration or halogenation. For example, treating benzenesulfonic acid with nitric acid can yield nitrobenzenesulfonic acid. numberanalytics.com However, the conditions required for such reactions are harsh and generally not compatible with peptide synthesis. The primary role of the sulfonic acid group in this context is to impart desirable physicochemical properties (i.e., solubility) to the final peptide, not to serve as a reactive handle for further substitution.

Purification and Quality Control Methodologies for Synthetic Products

After synthesis, the crude peptide containing the (S)-phenylalanine-4-sulfonic acid residue must be purified and subjected to rigorous quality control to ensure it meets the required specifications for identity, purity, and quantity. polypeptide.com

Purification of the crude peptide is most commonly achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). polypeptide.com This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences (peptides missing an amino acid) or truncated sequences. polypeptide.com

Typical RP-HPLC Purification Parameters:

| Parameter | Description |

| Stationary Phase | C18 or C8 silica-based columns are most common, chosen based on the hydrophobicity of the peptide. |

| Mobile Phase A | Water with a small amount of an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA). |

| Mobile Phase B | Acetonitrile (B52724) (ACN) with 0.1% TFA. |

| Elution | A gradient elution is used, where the percentage of Mobile Phase B is gradually increased to elute peptides based on their hydrophobicity. |

| Detection | UV detector, typically set at 210-220 nm to detect the peptide backbone amide bonds. bachem.com |

Following purification, a comprehensive set of quality control (QC) tests are performed to release the final product. High-quality Fmoc-amino acid starting materials, with high chemical and enantiomeric purity, are essential for minimizing impurities in the final peptide. altabioscience.comsigmaaldrich.com

Key Quality Control Tests for Peptide Products:

| Test | Method | Purpose | Typical Specification |

| Identity | Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirms the molecular weight of the target peptide. bachem.com | Observed mass matches theoretical mass. |

| Purity | Analytical RP-HPLC | Quantifies the percentage of the desired peptide relative to impurities. merckmillipore.com | ≥ 95% or ≥ 98% (application dependent). |

| Sequence Verification | Tandem Mass Spectrometry (MS/MS) | Fragments the peptide to confirm the amino acid sequence. | Fragmentation pattern matches the expected sequence. |

| Enantiomeric Purity | Chiral Chromatography or GC-MS after hydrolysis | Determines the percentage of the correct (L- or D-) enantiomer for each amino acid. sigmaaldrich.com | ≥ 99.8% for each amino acid. cem.com |

| Peptide Content | Amino Acid Analysis (AAA) or Nitrogen Analysis | Determines the net amount of peptide in the lyophilized powder, accounting for water and counter-ions. merckmillipore.com | Report value (typically 70-90%). |

| Residual Impurities | GC or HPLC | Quantifies residual solvents (e.g., DMF, ACN) and reagents (e.g., TFA). | Within acceptable limits (e.g., TFA < 1%). |

| Water Content | Karl Fischer Titration | Measures the amount of residual water in the lyophilized powder. | Report value (typically < 10%). |

Reverse-Phase Chromatography Techniques for Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification and analysis of this compound. This method separates compounds based on their hydrophobicity, making it highly effective for isolating the target molecule from less hydrophobic or more hydrophobic impurities. organic-chemistry.org

The purification process typically employs a stationary phase consisting of silica (B1680970) with bonded hydrophobic alkyl chains, most commonly C18 (octadecyl) chains. The mobile phase is generally a mixture of an aqueous solvent and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, is typically used to effectively resolve the compound from its impurities.

To enhance peak shape and resolution, additives are often incorporated into the mobile phase. Trifluoroacetic acid (TFA) is frequently used at a low concentration (e.g., 0.1%) to act as an ion-pairing agent, which can improve the retention and separation of the highly polar sulfonic acid-containing compound. Alternatively, buffers like ammonium (B1175870) acetate (B1210297) can be used. The selection of the column and mobile phase conditions is critical for achieving high purity, often exceeding 98-99%. sigmaaldrich.com

Key parameters for the RP-HPLC purification of this compound are summarized in the table below.

Table 1: Exemplary RP-HPLC Purification Parameters for this compound

| Parameter | Condition | Purpose/Comment | Reference |

|---|---|---|---|

| Stationary Phase | C18 (e.g., Zorbax SB-C18, XBridge BEH C18) | Provides hydrophobic surface for separation. | |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component, TFA acts as an ion-pairing agent. | |

| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier, elutes the compound from the column. | |

| Elution Mode | Gradient Elution (e.g., 5-95% MeCN over 20 min) | Allows for effective separation of impurities with varying polarities. | |

| Detection | UV (e.g., 254 nm) | The fluorenyl group of the Fmoc-protecting group has a strong UV absorbance. | google.com |

| Purity Achieved | ≥98% | Standard purity for use in peptide synthesis. | |

Crystallization and Recrystallization Strategies for High Purity

Crystallization is a powerful and widely used technique for the large-scale purification of Fmoc-amino acids, including this compound. This method relies on the differential solubility of the target compound and its impurities in a given solvent system. A well-designed crystallization process can effectively remove by-products and achieve high levels of purity, often greater than 99%. google.com

For this compound, a common strategy involves dissolving the crude product in a suitable solvent system at an elevated temperature and then allowing it to crystallize upon cooling. An ethanol (B145695)/water mixture is a frequently cited solvent system for this purpose. google.com The ratio of ethanol to water, the concentration of the solute, and the cooling profile are critical parameters that must be optimized to maximize yield and purity. For instance, dissolving the crude material and then cooling to a low temperature, such as 4°C, can induce the precipitation of the purified product while impurities remain in the mother liquor.

This process is effective at removing various impurities, including residual reactants from the synthesis and certain side-products. The resulting crystalline solid can be isolated by filtration, washed with a cold solvent to remove residual mother liquor, and then dried under vacuum. ajpamc.com

Table 2: Recrystallization Protocol for this compound

| Parameter | Condition/Value | Outcome | Reference |

|---|---|---|---|

| Solvent System | Ethanol/Water (7:3 v/v) | Effective for dissolving the crude product and precipitating the pure compound. | |

| Temperature | Cooled to 4°C | Induces crystallization and maximizes recovery of the purified product. | |

| Purity Achieved | ≥99% (by NMR) | Demonstrates the high efficiency of the purification method. |

| Yield Recovery | 90–92% | Indicates a highly efficient and economical purification step. | |

Control of Impurities and By-products during Synthesis (e.g., acetic acid, free amino acid content)

The quality of this compound is not solely defined by its HPLC purity but also by the absence of specific "hidden" impurities that can be particularly detrimental to peptide synthesis. sigmaaldrich.com Two of the most critical impurities to control are acetic acid and the corresponding free amino acid, (S)-phenylalanine-4-sulfonic acid.

Acetic Acid: Traces of acetic acid in Fmoc-amino acid batches are a significant concern. Acetic acid is highly reactive and can act as a capping agent during solid-phase peptide synthesis. It competes with the incoming activated Fmoc-amino acid to acylate the free N-terminal amine of the growing peptide chain, leading to the formation of N-acetylated, truncated sequences. sigmaaldrich.com This termination is irreversible and can dramatically reduce the yield of the desired full-length peptide. sigmaaldrich.com

The primary source of acetic acid contamination is often the hydrolysis of ethyl acetate, a common solvent used in the work-up and crystallization of Fmoc-amino acids. sigmaaldrich.com Residual ethyl acetate in the final product can also slowly hydrolyze or transesterify during storage, leading to an increase in acetic acid content over time. sigmaaldrich.com Due to its high reactivity and low molecular weight, even a small mass percentage of acetic acid can represent a significant molar excess, causing substantial chain termination. sigmaaldrich.com For high-quality peptide synthesis, the acetate content in Fmoc-amino acids is often specified to be extremely low, for example, ≤ 0.02%. sigmaaldrich.com Detecting and quantifying acetic acid can be challenging as it is often invisible to standard HPLC-UV methods used for purity analysis. sigmaaldrich.com

Free Amino Acid Content: The presence of the un-protected (S)-phenylalanine-4-sulfonic acid is another critical impurity. This arises from incomplete reaction during the introduction of the Fmoc protecting group. sigmaaldrich.com If present during a coupling step in peptide synthesis, this free amino acid can lead to the "double insertion" of the residue. This occurs when the free amino acid is coupled first, followed by the intended Fmoc-protected amino acid in the subsequent cycle, resulting in a peptide with an undesired extra amino acid. sigmaaldrich.com To mitigate this, the content of free amino acid is strictly controlled, with typical specifications limiting it to ≤ 0.2%. sigmaaldrich.commerckmillipore.com Quantitative analysis of this impurity often requires methods other than standard HPLC, such as gas chromatography (GC) after appropriate derivatization. sigmaaldrich.commerckmillipore.com

Table 3: Common Impurities in this compound and Their Control

| Impurity | Source | Detrimental Effect in SPPS | Typical Control Limit | Reference |

|---|---|---|---|---|

| Acetic Acid | Hydrolysis of ethyl acetate (crystallization solvent); Storage degradation. | Acts as a capping agent, causing irreversible chain termination and reduced peptide yield. | ≤ 0.02% | sigmaaldrich.com |

| Free Amino Acid | Incomplete Fmoc-protection reaction. | Leads to double insertion of the amino acid into the peptide sequence. | ≤ 0.2% | sigmaaldrich.commerckmillipore.com |

Applications in Advanced Chemical Synthesis and Bioconjugation

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the artificial production of peptides. creative-peptides.compeptide.com The use of (S)-Fmoc-phenylalanine-4-sulfonic acid in SPPS presents both opportunities and challenges, requiring specific strategies for its successful incorporation and handling.

Strategies for Incorporating Sulfonated Amino Acids into Peptide Sequences

One direct approach involves the use of the pre-sulfonated Fmoc-amino acid derivative, this compound, directly in the coupling step. However, to circumvent potential solubility and coupling issues, alternative strategies have been developed. These include post-synthetic modification, where a precursor amino acid is incorporated into the peptide and subsequently sulfonated while still on the solid support. For instance, tyrosine can be converted to an arylsulfonic acid using chlorosulfonic acid in trifluoroacetic acid. acs.org Another method involves the use of protecting groups for the sulfonic acid moiety that are removed at a later stage.

Optimization of Coupling Conditions (e.g., PyBOP®, HBTU)

The formation of a peptide bond between the carboxylic acid of an incoming amino acid and the free amine of the resin-bound peptide is facilitated by coupling reagents. creative-peptides.com The choice of coupling reagent and the optimization of reaction conditions are crucial, especially when dealing with sterically hindered or functionally modified amino acids like this compound.

Commonly used coupling reagents in Fmoc-SPPS include phosphonium (B103445) salts like PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.compeptide.combachem.com These reagents convert the protected amino acid into a more reactive species, facilitating efficient amide bond formation. sigmaaldrich.com For difficult couplings, more reactive reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed, which generate more reactive OAt esters. sigmaaldrich.comamericanpeptidesociety.org The efficiency of these reagents generally follows the order OAt > Oxyma Pure > 2-ClOBt > OBt. sigmaaldrich.com

Optimization of coupling conditions may involve adjusting the equivalents of the amino acid and coupling reagent, the type and amount of base (e.g., Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM), reaction time, and temperature. nih.govunifi.ituci.edu For instance, a typical protocol might use 5 equivalents of the Fmoc-amino acid and 4.5 equivalents of HATU and HOAt. uci.edu

| Coupling Reagent | Abbreviation | Class | Key Features |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | Phosphonium Salt | Efficient coupling with less hazardous byproducts compared to BOP. peptide.combachem.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | Widely used, efficient, and rapid coupling with minimal racemization when HOBt is added. peptide.combachem.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium Salt | Highly efficient, especially for difficult couplings and N-methyl amino acids, due to the formation of reactive OAt esters. sigmaaldrich.combachem.com |

Impact on Peptide Chain Elongation and Purity

The incorporation of this compound can impact the subsequent elongation of the peptide chain and the purity of the final product. The presence of the bulky and highly polar sulfonic acid group can lead to aggregation of the growing peptide chains on the solid support. sigmaaldrich.com This aggregation can hinder the accessibility of the N-terminal amine for the next coupling step, leading to incomplete reactions and the formation of deletion sequences (truncated peptides). americanpeptidesociety.orgsigmaaldrich.com

To mitigate these effects, strategies such as using specialized solvents or additives to disrupt secondary structure formation may be necessary. The quality of the Fmoc-amino acid building blocks is also paramount; impurities like free amino acids can lead to the insertion of multiple amino acid copies. nih.gov Ultimately, the successful incorporation of sulfonated amino acids relies on a careful balance of optimized coupling protocols and strategies to maintain the solubility and reactivity of the growing peptide chain. The purity of the crude peptide is typically assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). mdpi.com

Cleavage and Deprotection Strategies for Sulfonated Peptides

The final step in SPPS involves the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. thermofisher.comthermofisher.com This is typically achieved by treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA). thermofisher.comwpmucdn.com

Acid Lability and Stability of Sulfonic Acid and O-Sulfate Linkages

A key consideration for peptides containing this compound is the stability of the carbon-sulfur (C-S) bond of the sulfonic acid group under the harsh acidic conditions of cleavage. Arylsulfonic acids, such as phenylalanine-4-sulfonic acid, are generally stable to TFA treatment. acs.org

In contrast, O-sulfate esters, which can be formed on amino acids like serine, threonine, and tyrosine, are known for their acid lability. acs.orgrsc.org This difference in stability is crucial when designing synthetic strategies for sulfopeptides. While the direct incorporation of Fmoc-Tyr(SO₃⁻) can be challenging, methods using more stable protected versions have been developed. nih.gov Studies have shown that the tetrabutylammonium (B224687) salts of O-sulfated hydroxy amino acids can minimize desulfation during TFA cleavage. rsc.org Most sulfonate esters are stable to moderately acidic conditions, with the isopropyl ester being an exception due to the formation of a stable secondary carbocation. nih.gov

Scavenger Selection for Sensitive Moieties

During TFA-mediated cleavage, highly reactive cationic species are generated from the cleavage of protecting groups (e.g., t-butyl cations) and the resin linker. thermofisher.comresearchgate.net These cations can react with nucleophilic side chains of certain amino acids, such as tryptophan, methionine, and cysteine, leading to unwanted side products. acs.org To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species. thermofisher.comresearchgate.net

The choice of scavengers depends on the amino acid composition of the peptide. thermofisher.com A common cleavage cocktail is "Reagent K," which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.compeptide.com Triisopropylsilane (TIS) is another widely used scavenger, particularly effective at trapping trityl cations and reducing t-butyl trifluoroacetate. wpmucdn.comacs.orgresearchgate.net Water is often included to scavenge t-butyl cations, which is important for peptides containing residues protected with t-butyl groups. wpmucdn.com For peptides with sensitive residues like arginine protected with sulfonyl groups, specific reagents like Reagent R are recommended. peptide.com The development of new scavengers, such as benzylthiols, aims to provide more effective and less odorous alternatives to traditional thiol-based reagents. polypeptide.comnih.gov

| Scavenger | Targeted Reactive Species | Notes |

|---|---|---|

| Triisopropylsilane (TIS) | Trityl cations, t-butyl trifluoroacetate | A common and effective scavenger. wpmucdn.comacs.orgresearchgate.net |

| Water (H₂O) | t-Butyl cations | Important for peptides with t-butyl protected residues. wpmucdn.com |

| 1,2-Ethanedithiol (EDT) | t-Butyl cations, assists in trityl group removal | Effective but can have a strong odor and may lead to side reactions with tryptophan. |

| Thioanisole | General cation scavenger | Often used in combination with other scavengers like in Reagent K. peptide.compeptide.com |

| Phenol | General cation scavenger | Component of Reagent B and Reagent K. wpmucdn.compeptide.com |

Design of Peptide Analogs with Tuned Properties

The modification of native peptide sequences with synthetic amino acids like this compound is a powerful method to probe structure-activity relationships (SAR) and enhance therapeutic potential. The sulfonic acid moiety can introduce critical new properties, such as increased aqueous solubility and the potential for novel electrostatic interactions, without drastically altering the core structure of the parent peptide. sigmaaldrich.com

Angiotensin II (Ang II) is an octapeptide hormone that plays a crucial role in blood pressure regulation through its interaction with the AT₁ and AT₂ receptors. etsu.edu The synthesis of Ang II analogs is a key strategy for developing receptor-specific agonists and antagonists for therapeutic use and for studying receptor-ligand interactions. rsc.orgfrontiersin.orgmdpi.com

The incorporation of sulfonated phenylalanine derivatives into the Ang II sequence has been explored as a means to modulate its biological activity. sigmaaldrich.comrsc.org L-phenylalanine can be treated with chlorosulfonic acid to produce sulfonic-acid derivatives, which are then used in solid-phase synthesis to create Ang II analogues. rsc.org These modifications, particularly at the C-terminal phenylalanine (Phe⁸), are critical for determining the peptide's agonist versus antagonist properties and its binding affinity. etsu.edu The introduction of a charged group like sulfonic acid at the para-position of the phenylalanine ring can significantly influence the electronic properties of the aromatic side chain, affecting how it fits into the receptor's binding pocket. rsc.org Research into various Phe⁸-modified analogs helps to elucidate the conformational changes that Ang II receptors undergo upon ligand binding. mdpi.com

This compound has been specifically utilized in the synthesis of analogs for both the plant peptide hormone Phytosulfokine (PSK) and the immunosuppressive cyclic peptide Cyclolinopeptide A (CLA). sigmaaldrich.com

Phytosulfokine (PSK): PSK is a sulfated pentapeptide that acts as a growth factor in plants, promoting cell proliferation and regulating various developmental processes. mdpi.comnih.govnih.gov The native peptide contains sulfated tyrosine residues, which are essential for its biological activity. frontiersin.org The synthesis of PSK analogs is a common approach to investigate its structure-activity relationship. nih.gov Introducing 4-sulfo-phenylalanine into the PSK sequence is one such strategy, often aimed at enhancing the peptide's solubility while mimicking the negatively charged sulfate (B86663) groups of tyrosine. sigmaaldrich.com This allows researchers to study the specific role of charge and structure at different positions within the peptide chain. nih.govnih.gov

Cyclolinopeptide A (CLA): CLA is a cyclic nonapeptide known for its immunosuppressive properties. Structure-activity studies on CLA have revealed the importance of the Pro-Pro-Phe-Phe sequence for its biological function. In one study, linear and cyclic analogs of CLA were synthesized where one or both of the phenylalanine residues were substituted with their sulfonated derivatives. sigmaaldrich.com While these analogs showed little difference in the humoral immune response model, a linear peptide containing sulfonated phenylalanine at position nine demonstrated greater suppressive activity than the reference compound, Cyclosporin A, in a cellular immune response model. sigmaaldrich.com This highlights how the introduction of a sulfonic acid group can fine-tune the biological activity profile of a peptide.

Role in Peptidomimetic Design and Structural Modification

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability, better bioavailability, and higher receptor affinity. nih.gov The incorporation of unnatural amino acids like sulfonated phenylalanine is a key tactic in peptidomimetic design.

The design of peptidomimetics that include sulfonated phenylalanine is guided by several key principles aimed at leveraging the unique characteristics of the sulfonic acid group.

Mimicking Phosphorylation: The tetrahedral geometry and negative charge of a sulfonate group can serve as a stable, non-hydrolyzable mimic of a phosphate (B84403) group. This is particularly useful in designing mimics of phosphopeptides that target protein-protein interactions involving phosphotyrosine binding domains, such as SH2 domains.

Modulating Receptor Interactions: The introduction of a strong acid group provides a site for potent electrostatic or hydrogen bonding interactions within a receptor binding site that may not be possible with natural amino acids. This can lead to enhanced binding affinity and selectivity. nih.gov

Structural Scaffolding: The bulky and conformationally influential sulfonate group can be used to orient other nearby functional groups, effectively acting as a structural scaffold to hold the peptidomimetic in a bioactive conformation.

Interactive Table: Design Principles for Incorporating Sulfonated Phenylalanine Select a design principle from the dropdown menu to see its primary application and rationale in peptidomimetic design.

| Design Principle | Primary Application | Rationale |

| Enhanced Solubility | Improving drug-like properties | Overcomes poor solubility of hydrophobic peptides, facilitating formulation and administration. |

| Phosphotyrosine Mimicry | Kinase inhibitors, SH2 domain binders | Provides a stable, non-hydrolyzable negative charge to mimic phosphorylated residues. |

| New Electrostatic Interactions | Increasing binding affinity/selectivity | The strong anionic sulfonate group can form novel salt bridges or H-bonds with receptor sites. |

| Conformational Control | Pre-organizing the molecule | The bulky, charged group restricts local bond rotation, reducing the entropic penalty of binding. |

Introducing conformational constraints into a peptide is a proven strategy for increasing its activity and selectivity by reducing the entropic penalty of binding to its target. nih.gov The bulky, charged nature of the 4-sulfonic acid substituent on the phenylalanine ring inherently imposes local conformational restrictions.

A major drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov Designing peptidomimetics with enhanced resistance to proteolysis is therefore a critical goal. The incorporation of this compound contributes to this stability through several mechanisms:

Steric Hindrance: The bulky sulfonic acid group on the phenyl ring can act as a shield, sterically hindering the approach of protease enzymes to the adjacent peptide bonds. Proteases have specific recognition pockets for the side chains of the amino acids they cleave, and the unnatural, bulky sulfonate group does not fit well into these pockets.

Modified Recognition Site: Proteases recognize specific amino acid sequences. The presence of an unnatural amino acid like 4-sulfophenylalanine disrupts these recognition motifs, making the peptide a poor substrate for the enzyme.

Backbone Modification Synergy: While modifying the side chain provides protection, this strategy is often combined with modifications to the peptide backbone itself, such as the use of sulfonamide bonds instead of amide bonds, to create highly protease-resistant molecules. nih.gov The introduction of a sulfonamide moiety has been shown to not only protect the cleavage site but also increase the stability of adjacent amide bonds. nih.gov

Design of Ligands with Specific Pharmacological Activity Profiles through Chemical Modification

The strategic incorporation of sulfonic acid groups is a key tactic in modern medicinal chemistry for the rational design of ligands with tailored pharmacological profiles. nih.gov this compound serves as a critical building block in this endeavor, allowing for the precise placement of a strongly acidic, permanently anionic moiety onto a peptide or small molecule scaffold. researchgate.net This chemical modification profoundly influences the physicochemical and biological properties of the resulting ligand.

The sulfonic acid functional group is characterized by its low pKa, ensuring it is fully deprotonated and carries a negative charge under a wide range of physiological pH conditions. researchgate.net This permanent charge can be exploited to achieve several design objectives:

Enhanced Aqueous Solubility: The primary and most direct consequence of introducing a sulfonic acid group is a significant increase in the hydrophilicity and aqueous solubility of the parent molecule. This is particularly advantageous for ligands intended for biological applications, as it can improve bioavailability and facilitate formulation.

Modulation of Receptor Binding: The sulfonic acid group can act as a key pharmacophore, engaging in strong electrostatic and hydrogen-bonding interactions with complementary positively charged residues (e.g., arginine, lysine) or polar pockets within a biological target, such as an enzyme active site or a cell surface receptor. eurekaselect.com By replacing a native phenylalanine with its 4-sulfonated counterpart, medicinal chemists can introduce new, potent binding interactions to enhance ligand affinity and selectivity.

Bioisosteric Replacement: The tetrahedral geometry and anionic character of the sulfonate group allow it to serve as a non-hydrolyzable bioisostere for phosphate or carboxylate groups. This substitution can impart metabolic stability to a ligand by preventing enzymatic cleavage while preserving the essential electrostatic interactions required for biological activity.

Research findings indicate that amino sulfonic acids and their derivatives are present in natural products and have been effectively used in the design of peptidomimetics and for drug discovery. researchgate.net The stability of the sulfonamide bond, a related functional group, under physiological conditions further underscores the utility of sulfur-based functional groups in creating robust therapeutic candidates. researchgate.net

Table 1: Influence of Sulfonic Acid Modification on Ligand Properties This is an interactive table. Select a property to see more details.

| Property Modified | Chemical Rationale | Pharmacological Implication | Supporting Evidence |

|---|---|---|---|

| Solubility | Introduction of a highly polar, ionizable group increases interaction with aqueous solvents. | Improved bioavailability and ease of formulation for therapeutic agents. | researchgate.net |

| Binding Affinity | Forms strong electrostatic and hydrogen bonds with target receptors. | Enhanced potency and selectivity of the ligand. | eurekaselect.com |

| Metabolic Stability | Acts as a stable bioisostere of phosphate or carboxylate groups, resisting enzymatic hydrolysis. | Increased in vivo half-life and duration of action. | researchgate.net |

| Physicochemical Profile | Permanently anionic at physiological pH due to its strong acidity. | Predictable charge-based interactions and altered membrane permeability. | researchgate.net |

Strategies for Bioconjugation and Functionalization of Biomolecules

Introducing Sulfonic Acid Moieties into Peptides and Proteins via Conjugation

The most direct application of this compound is as a specialized building block in fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). nih.gov This methodology allows for the de novo synthesis of peptides with a sulfonic acid group incorporated at a predetermined position within the amino acid sequence. The process involves the standard SPPS cycle of deprotection and coupling, where this compound is introduced just like any other protected amino acid. youtube.com

The primary purpose of incorporating this residue is to bestow specific, desirable properties upon the final peptide. The sulfonic acid moiety enhances the aqueous solubility and can improve the stability of the resulting peptide, which is crucial for peptides intended for therapeutic or diagnostic use. Furthermore, the introduction of this functional group can be essential for mimicking post-translational modifications, such as tyrosine sulfation, which is a vital modification for many protein-protein interactions. researchgate.netnih.gov

Innovations in synthesis have also focused on the protecting group itself. The use of sulfonated Fmoc (Smoc) protecting groups has been proposed to enhance the water solubility of the peptide intermediates during synthesis, potentially allowing for greener chemistry in aqueous or alcohol-based solvent systems. google.com The challenge of the acid lability of sulfate linkages has been addressed through methods like using tetrabutylammonium as a stabilizing counter-ion, which minimizes desulfation during the final trifluoroacetic acid (TFA) cleavage step in Fmoc-SPPS. researchgate.net

Table 2: Comparison of Native vs. Sulfonated Peptides This is an interactive table. Click on the headers to sort.

| Property | Native Peptide (Containing Phenylalanine) | Sulfonated Peptide (Containing Phenylalanine-4-sulfonic acid) | Reference |

|---|---|---|---|

| Aqueous Solubility | Variable, often low for hydrophobic sequences. | Significantly increased. | |

| Charge at pH 7.4 | Dependent on other ionizable residues (e.g., Asp, Glu, Lys, Arg). | Contributes a permanent negative charge. | researchgate.net |

| Purification | Standard reversed-phase HPLC. | Can be isolated based on altered charge using techniques like ion-exchange chromatography. | nih.gov |

| Biological Interactions | Primarily hydrophobic and van der Waals interactions from the phenyl ring. | Adds potent electrostatic and hydrogen bonding capabilities. | eurekaselect.com |

Chemical Methodologies for Site-Specific Bioconjugation

Site-specific bioconjugation typically relies on the presence of a unique, reactive functional group that can undergo a specific chemical reaction with a complementary partner, a concept known as orthogonal chemistry. nih.gov Common examples include the reaction of a thiol on a cysteine residue or the "click chemistry" ligation of an azide-functionalized amino acid with an alkyne. nih.govchemimpex.comnih.gov

This compound does not possess a functional group designed for such direct, covalent bioconjugation reactions. Its sulfonic acid moiety is relatively inert under typical bioconjugation conditions. Therefore, its role in site-specificity is achieved through a different paradigm: site-specific incorporation during synthesis to impart site-specific properties .

The chemical methodology is the precise placement of the amino acid during SPPS. Once incorporated, the sulfonic acid group exerts its influence from a defined position in the peptide chain. This site-specific functionalization can be leveraged in several ways:

Site-Directed Non-Covalent Interactions: The fixed negative charge of the sulfonate can be strategically positioned to form a salt bridge with a specific positively charged amino acid on a target protein, thereby directing the binding orientation and enhancing specificity.

Conformational Control: The steric bulk and strong electrostatic nature of the sulfonate group at a specific site can constrain the conformational freedom of the peptide backbone, stabilizing a particular secondary structure (e.g., a β-turn) that is required for selective receptor recognition.

Chemically-Driven Separation: The unique charge imparted by the sulfonic acid can be used as a handle for purification. For instance, N-terminal sulfonation of peptides alters their charge state in acidic solutions, enabling their selective enrichment and isolation from non-sulfonated peptides using strong cation exchange chromatography. nih.gov This represents a methodology where a site-specific chemical modification facilitates the specific handling and identification of the molecule.

This approach contrasts with methods that use amino acids like Fmoc-4-azido-L-phenylalanine, where the azide (B81097) group is specifically incorporated to serve as a reactive handle for subsequent orthogonal covalent ligation via click chemistry. chemimpex.comnih.gov With this compound, the functionalization is the incorporation of the sulfo-phenylalanine residue itself, and the "conjugation" is the resulting non-covalent interaction with its biological target.

Development of Conjugates for Targeted Delivery Systems (Chemical Design Focus)

The chemical design of conjugates for targeted delivery, such as peptide-drug conjugates (PDCs), involves the strategic assembly of three core components: a homing peptide that binds to a specific cell surface receptor, a cytotoxic payload (drug), and a linker that connects them. nih.govcreative-peptides.com The incorporation of this compound into the homing peptide is a key design choice that can significantly enhance the performance and therapeutic potential of the entire conjugate. gencefebio.com

From a chemical design perspective, introducing a sulfonated residue addresses several critical challenges in the development of targeted delivery systems:

Enhancing Target Affinity and Selectivity: The homing peptide's ability to bind selectively to receptors overexpressed on cancer cells is paramount for targeted therapy. nih.govmdpi.com As detailed in section 3.2.4, the sulfonic acid group can be rationally positioned within the peptide sequence to create new, strong interactions with the target receptor, thereby increasing the binding affinity and selectivity of the entire conjugate. This ensures the cytotoxic payload is delivered more efficiently to malignant cells while sparing healthy tissue.

The design process involves a careful balance. The peptide must be modified to optimize drug delivery properties without disrupting the conformation required for high-affinity receptor binding. nih.gov The use of this compound provides a powerful tool for chemists to fine-tune these properties, leading to the development of more effective and safer targeted therapeutics. mdpi.commdpi.com

Table 3: Chemical Design Considerations for PDCs Using Sulfonated Peptides This is an interactive table. Select a design aspect to see more details.

| Design Aspect | Role of Phenylalanine-4-sulfonic acid | Intended Outcome | Reference |

|---|---|---|---|

| Overall Solubility | Acts as a powerful solubilizing moiety to counteract the hydrophobicity of the drug payload. | Prevents aggregation; improves formulation and in vivo administration. | |

| Target Binding | Introduces a potent electrostatic interaction point within the peptide's binding motif. | Increases affinity and selectivity for the target receptor on cancer cells. | nih.govmdpi.com |

| Pharmacokinetics | Increases hydrophilicity, potentially reducing non-specific protein binding and altering clearance pathways. | Optimizes circulation half-life and biodistribution of the conjugate. | nih.gov |

| Synthetic Accessibility | Incorporated as a standard building block during Fmoc-SPPS of the homing peptide. | Allows for precise, site-specific placement of the functional group. | nih.govyoutube.com |

Role in Supramolecular Chemistry and Advanced Materials Science

Self-Assembly Mechanisms of (S)-Fmoc-Phenylalanine-4-Sulfonic Acid and Its Derivatives

The spontaneous organization of this compound molecules into ordered supramolecular structures is a complex process governed by a delicate interplay of non-covalent interactions.

Driving Forces for Self-Assembly

The self-assembly of Fmoc-amino acid derivatives, including this compound, is primarily driven by a combination of non-covalent forces:

Ionic Interactions: The sulfonic acid group (-SO₃H) is strongly acidic, with a pKa of approximately 1. This results in a negative charge over a wide pH range, enabling strong electrostatic interactions. These ionic interactions are critical for the molecule's solubility in water and play a crucial role in its interaction with other charged species and in stabilizing supramolecular structures.

Hydrophobic Effects: The large, nonpolar Fmoc group and the phenyl ring of the phenylalanine residue contribute significantly to the hydrophobic character of the molecule. nih.govresearchgate.net In aqueous environments, these hydrophobic regions tend to minimize their contact with water molecules, driving them to aggregate and form the core of self-assembled structures. researchgate.netpsu.edu

π-π Stacking: The aromatic nature of the fluorenyl group in the Fmoc moiety and the phenyl ring of phenylalanine facilitates π-π stacking interactions. nih.govmanchester.ac.uk These interactions, arising from the overlapping of p-orbitals between adjacent aromatic rings, are a key stabilizing force in the formation of ordered assemblies like nanofibers and ribbons. nih.gov The combination of the Fmoc group with the phenyl side groups promotes these stacking interactions, leading to rapid self-assembly. nih.gov

| Driving Force | Contributing Molecular Moiety | Description | Significance in Self-Assembly |

|---|---|---|---|

| Ionic Interactions | Sulfonic Acid Group (-SO₃H) | Strong electrostatic attraction/repulsion between charged groups. The sulfonic acid group is strongly anionic. | Enhances water solubility and mediates pH-dependent assembly. nih.gov Critical for stabilizing structures in aqueous media. |

| Hydrophobic Effects | Fmoc Group, Phenyl Ring | Tendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water. researchgate.net | A primary driver for the initial aggregation of molecules. psu.edu |

| π-π Stacking | Fmoc Group, Phenyl Ring | Non-covalent interaction between aromatic rings. manchester.ac.uk | Stabilizes the ordered packing of molecules into nanofibers and other supramolecular structures. nih.gov |

Influence of Fmoc Group and Sulfonic Acid Moiety on Aggregation

The Fmoc group and the sulfonic acid moiety are not merely passive components; they actively direct the self-assembly process:

The sulfonic acid moiety imparts a strong hydrophilic character and a negative charge to the molecule. This has several profound effects on aggregation. Firstly, it enhances water solubility, which is a prerequisite for self-assembly in aqueous media. Secondly, the electrostatic repulsion between the negatively charged sulfonate groups can prevent uncontrolled precipitation and favor the formation of well-defined, kinetically stable nanostructures. researchgate.net The presence of this charged group makes the self-assembly process highly sensitive to environmental cues like pH and the presence of counterions.

pH and Ionic Strength Effects on Self-Assembly Dynamics

The self-assembly of this compound is exquisitely sensitive to the pH and ionic strength of the surrounding medium, offering a powerful means to control the process.

Ionic Strength: The addition of salts to the solution can modulate the electrostatic interactions that govern self-assembly. The counterions from the salt can screen the electrostatic repulsion between the negatively charged sulfonate groups, thereby promoting aggregation. rsc.org The type and concentration of the salt can significantly influence the morphology and mechanical properties of the resulting self-assembled structures. rsc.orgnih.gov For instance, in related systems of cationic Fmoc-phenylalanine derivatives, the addition of inorganic salts was shown to be essential for shielding charges and promoting hydrogelation. rsc.org

Hydrogelation Phenomena and Material Design

The self-assembly of this compound can lead to the formation of hydrogels, which are three-dimensional networks of nanofibers that entrap large amounts of water. researchgate.netnih.gov

Formation of Self-Assembled Hydrogels

The formation of hydrogels from this compound and its derivatives typically involves a hierarchical self-assembly process. researchgate.net Initially, the molecules aggregate to form primary nanostructures such as nanofibers or ribbons, driven by hydrophobic and π-π stacking interactions. psu.edu As the concentration of these nanofibers increases, they entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a self-supporting hydrogel. psu.edursc.org The properties of these hydrogels, such as their stiffness and stability, are directly related to the density and interconnectivity of the nanofibrillar network. mdpi.com

Tuning Gelation Properties through Molecular Design

The properties of hydrogels derived from Fmoc-amino acids can be precisely tuned through rational molecular design. By modifying the chemical structure of the building block, it is possible to alter the intermolecular interactions and, consequently, the macroscopic properties of the resulting hydrogel.

Strategies for tuning gelation properties include:

Modification of the Amino Acid Side Chain: Altering the hydrophobicity or introducing specific functional groups to the phenylalanine side chain can significantly impact self-assembly and gelation. For example, the introduction of halogen atoms to the phenyl ring of Fmoc-phenylalanine has been shown to enhance self-assembly and influence the rheological properties of the resulting hydrogels. rsc.org

Alteration of the N-terminal Group: While the Fmoc group is a potent driver of self-assembly, replacing it with other aromatic moieties can modulate the strength of π-π stacking and hydrophobic interactions, thereby tuning the gelation behavior. psu.edu

Peptide Elongation: Incorporating this compound into short peptide sequences can introduce additional hydrogen bonding and other interactions, leading to hydrogels with different structural and mechanical properties. nih.govmdpi.com

Co-assembly: Mixing this compound with other self-assembling molecules can lead to the formation of multicomponent hydrogels with hybrid properties. rsc.orgnih.gov This approach allows for the creation of materials with tailored functionalities.

| Strategy | Description | Effect on Hydrogel Properties | Example |

|---|---|---|---|